[(3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-YL]methanol hydrochloride
Overview
Description
“[(3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-YL]methanol hydrochloride” is a chemical compound with the CAS Number: 2101775-10-2 . It has a molecular weight of 205.61 and its IUPAC name is ( (3R,4R)-4- (trifluoromethyl)pyrrolidin-3-yl)methanol hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H10F3NO.ClH/c7-6(8,9)5-2-10-1-4(5)3-11;/h4-5,10-11H,1-3H2;1H/t4-,5+;/m1./s1 . This code provides a detailed description of the molecule’s structure, including its stereochemistry.Physical And Chemical Properties Analysis
This compound has a molecular weight of 205.61 . It is a solid at room temperature . The compound should be stored in a refrigerator .Scientific Research Applications
Catalytic Properties and Chemical Reactions
[(3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-YL]methanol hydrochloride shows potential in catalytic processes. For example, a related compound, diarylprolinol, is used as a ligand in the enantioselective alkynylation of cyclic imines, showcasing its utility in producing chiral compounds (Munck et al., 2017). Additionally, various pyrrolidinone derivatives, which are structurally related to the compound , have shown promising results in the synthesis of methoxylated pyrrolin-2-ones, useful in the development of agrochemicals and medicinal compounds (Ghelfi et al., 2003).
Structural and Magnetic Properties
Studies have explored the structural and magnetic properties of hydrochloride crystals based on pyrrolidine derivatives. For instance, research on 2-(imidazo[1,2-a]pyridin-2-yl)-2-oxoacetic acid radical hydrochloride crystals has provided insights into the relationship between crystal stacking structures and magnetic properties (Yong et al., 2013).
Synthesis of Complex Organic Molecules
The synthesis of complex organic molecules often utilizes pyrrolidine derivatives. An example includes the synthesis of α,β-unsaturated triazolyl alcohols, where pyrrolidine-2-methanols, related to our compound of interest, were used as chiral auxiliaries in the asymmetric reduction of corresponding ketones (Zheng-hong et al., 2004).
Application in Corrosion Inhibition
Compounds like triazole derivatives, which include pyrrolidine methanol structures, have been studied for their effectiveness as corrosion inhibitors for metals. Such compounds show promising interactions with metal surfaces, indicating potential industrial applications (Ma et al., 2017).
Pharmaceutical Intermediates
Pyrrolidine derivatives play a crucial role as intermediates in pharmaceutical synthesis. For example, the production of key chiral intermediates of Betahistine, an anti-allergic drug, involves the use of pyrrolidine-based compounds (Ni et al., 2012).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 , indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P338, P351 , suggesting to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
properties
IUPAC Name |
[(3R,4R)-4-(trifluoromethyl)pyrrolidin-3-yl]methanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO.ClH/c7-6(8,9)5-2-10-1-4(5)3-11;/h4-5,10-11H,1-3H2;1H/t4-,5+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWTXUHBQKEZEX-JBUOLDKXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(F)(F)F)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CN1)C(F)(F)F)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-YL]methanol hydrochloride | |
CAS RN |
2101775-10-2 | |
Record name | 3-Pyrrolidinemethanol, 4-(trifluoromethyl)-, hydrochloride (1:1), (3R,4R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2101775-10-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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